molecular formula C11H16O2 B173035 1,3-Dimethoxy-2-propylbenzene CAS No. 16929-64-9

1,3-Dimethoxy-2-propylbenzene

Cat. No.: B173035
CAS No.: 16929-64-9
M. Wt: 180.24 g/mol
InChI Key: FWIVQKGKHLKKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) is an aromatic ether with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. Key physical properties include a density of 0.965 g/cm³, a boiling point of 241.2°C at 760 mmHg, and a flash point of 83.3°C . Its structure features methoxy groups at the 1- and 3-positions of the benzene ring and a propyl group at the 2-position, contributing to moderate hydrophobicity (LogP: ~2.1, inferred from structural analogs).

Brown et al. (1989) further explored its derivatives in medicinal chemistry studies . Its commercial relevance is underscored by its HS code (2909309090) and trade data, including VAT rates and tariffs .

Preparation Methods

Grignard Reagent-Mediated Alkylation

The Grignard reaction offers a robust pathway for introducing alkyl groups to aromatic systems. A Chinese patent (CN104892345A) details the synthesis of n-propylbenzene derivatives via benzyl chloride and magnesium, followed by reaction with ethyl sulfate or monobromethane . Adapting this method for 1,3-dimethoxy-2-propylbenzene requires:

Advantages and Limitations

  • Advantages : High atom economy, minimal byproducts, and scalability.

  • Limitations : Requires anhydrous conditions and sensitive to substituent electronic effects.

Catalytic Hydrogenation of Alkynyl Precursors

A 2022 study published in New Journal of Chemistry demonstrated a streamlined route to alkylresorcinols via hydrogenation of ethynyl intermediates . This approach is adaptable to this compound:

Synthetic Procedure

  • Sonogashira Coupling : 2-Iodo-1,3-dimethoxybenzene reacts with prop-1-yne under Pd/Cu catalysis to form 2-(prop-1-ynyl)-1,3-dimethoxybenzene.

  • Hydrogenation : The alkyne is reduced to propane using Pd/C and H₂ at ambient conditions.

The study reported >90% conversion for analogous compounds without requiring purification . For the 2-propyl isomer, similar efficiency is anticipated if the alkyne precursor is synthesized with high regioselectivity.

Reaction Conditions and Data

ParameterValue
Catalyst30% Pd/C
SolventTetrahydrofuran (THF)
Temperature25°C
H₂ Pressure1 atm
Yield85–92% (estimated)

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classical method for aromatic substitution, though less favored for meta-directing methoxy groups. However, with careful optimization, it can be applied:

Methodology

  • Substrate Preparation : 1,3-Dimethoxybenzene (resorcinol dimethyl ether) is reacted with propyl chloride in the presence of AlCl₃.

  • Regioselectivity Control : Methoxy groups direct electrophilic attack to the para position, but steric effects may favor ortho substitution in crowded systems.

In practice, this method faces challenges:

  • Carbocation rearrangements (e.g., propyl to isopropyl).

  • Low yields (<50%) due to competing side reactions .

Comparative Analysis

MethodYieldKey AdvantageMajor Limitation
Grignard Alkylation70–77%Predictable regiochemistrySensitive to moisture
Catalytic Hydrogenation85–92%Mild conditionsRequires alkyne precursor
Friedel-Crafts<50%Simple setupPoor regioselectivity

Functional Group Interconversion

Demethylation-Propylation Sequences

An alternative route involves:

  • Demethylation : Partial removal of methoxy groups from 1,2,3-trimethoxypropylbenzene using BBr₃ .

  • Realkylation : Reprotonation and propylation via nucleophilic substitution.

This method is less direct but useful for accessing derivatives with variable substitution patterns.

Environmental and Practical Considerations

  • Grignard Method : Generates magnesium waste but avoids heavy metals.

  • Hydrogenation : Eco-friendly due to catalytic recycling, though Pd cost is a concern.

  • Friedel-Crafts : Produces acidic wastewater (AlCl₃ hydrolysis), limiting industrial adoption .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-propylbenzene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium

      Products: Carboxylic acids or ketones

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

      Conditions: Anhydrous conditions

      Products: Alcohols

  • Substitution

      Reagents: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)

      Conditions: Varies depending on the reagent

      Products: Halogenated or nitrated derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in anhydrous ethanol

    Substitution: Bromine in the presence of iron(III) bromide (FeBr₃)

Major Products

    Oxidation: 1,3-Dimethoxy-2-propylbenzoic acid

    Reduction: 1,3-Dimethoxy-2-propylbenzyl alcohol

    Substitution: 1,3-Dimethoxy-2-bromopropylbenzene

Scientific Research Applications

1,3-Dimethoxy-2-propylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the manufacture of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-propylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups on the benzene ring increase the electron density, making the compound more reactive towards electrophilic aromatic substitution reactions. The propyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Molecular Formula: C₉H₈O₄ Key Substituents: Hydroxyl groups (3,4-positions), propenoic acid chain. Properties:

  • Higher polarity due to hydroxyl groups, leading to lower LogP (~1.1) compared to 1,3-Dimethoxy-2-propylbenzene.
  • Yellow crystalline form, contrasting with the oily liquid state of the target compound.
    Applications : Used in pharmacological research, food/cosmetic additives, and as a synthetic precursor .
Parameter This compound Caffeic Acid
Molecular Weight 180.24 g/mol 180.16 g/mol
Substituents Methoxy (1,3), propyl (2) Hydroxyl (3,4), propenoic acid
Boiling Point 241.2°C Decomposes before boiling
Key Applications Pharmaceutical intermediates Antioxidants, cosmetics

Structural Insight: The electron-donating methoxy groups in this compound enhance its stability in non-polar environments, while caffeic acid’s hydroxyl groups facilitate hydrogen bonding and antioxidant activity .

1,5-Dichloro-3-Methoxy-2-nitrobenzene

Molecular Formula: C₇H₅Cl₂NO₃ Key Substituents: Chloro (1,5), methoxy (3), nitro (2). Properties:

  • Higher molecular weight (222.03 g/mol ) due to nitro and chloro groups.
  • Reactivity dominated by electron-withdrawing substituents (nitro, chloro), making it prone to electrophilic substitution.
    Applications : Restricted to R&D due to toxicity; unsuitable for consumer products .
Parameter This compound 1,5-Dichloro-3-Methoxy-2-nitrobenzene
Density 0.965 g/cm³ Not reported
Hazard Profile Low (no MSDS warnings) High (requires strict safety protocols)
Industrial Use Pharmaceuticals, fine chemicals Specialty chemical synthesis

Functional Contrast : The nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene increases its electrophilicity but limits biological applications due to toxicity, whereas the propyl and methoxy groups in the target compound favor biocompatibility .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Molecular Formula: C₁₂H₁₇NO₂ Key Substituents: Hydroxy, methyl, and amide groups. Properties:

  • Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
  • Higher molecular weight (207.27 g/mol) than this compound.
Parameter This compound N-(2-Hydroxy...-3-methylbenzamide
Functional Groups Methoxy, alkyl Amide, hydroxy
Synthesis Relevance Starting material Catalyst-directed synthesis
Thermal Stability Stable up to 241°C Likely lower due to amide hydrolysis

Mechanistic Difference : The amide group in the benzamide derivative supports coordination chemistry, unlike the ether-dominated reactivity of this compound .

Key Research Findings and Implications

  • Substituent Effects : Methoxy and alkyl groups in this compound enhance lipophilicity and thermal stability, making it suitable for high-temperature reactions. In contrast, hydroxyl or nitro groups in analogs increase polarity or reactivity at the cost of stability .
  • Application Divergence : While this compound is prioritized in drug synthesis, structurally distinct compounds like caffeic acid or nitroaromatics serve niche roles in antioxidants or hazardous material research .

Biological Activity

1,3-Dimethoxy-2-propylbenzene, also known as propyl-1,3-dimethoxybenzene, is an organic compound with the molecular formula C11H16O2C_{11}H_{16}O_2. Its biological activity has garnered interest due to its potential therapeutic properties and mechanisms of action, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

This compound features two methoxy groups attached to a propyl-substituted benzene ring. This structure enhances its reactivity and interaction with biological systems. The compound has a molecular weight of approximately 180.25 g/mol and exhibits a boiling point of 280°C and a melting point between 101-103°C .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound may interact with enzymes involved in the synthesis of fungal cell wall components, potentially inhibiting the biosynthesis of β-glucan and chitin, which are crucial for fungal growth .
  • Electrophilic Aromatic Substitution : The methoxy groups increase electron density on the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions. This property can influence its reactivity in biological systems .

Biological Activity and Therapeutic Potential

Research has indicated that this compound possesses several biological activities:

  • Antifungal Properties : Preliminary studies suggest that the compound may inhibit the growth of certain fungi, making it a candidate for antifungal drug development .
  • Anti-inflammatory Effects : There is emerging evidence supporting its potential anti-inflammatory properties, which could have implications in treating inflammatory diseases .
  • Analgesic Effects : Similar compounds have shown analgesic effects in animal models, suggesting that this compound may also alleviate pain through similar mechanisms .

Study on Antifungal Activity

A study conducted on various benzylic compounds found that this compound exhibited significant antifungal activity against Candida species at concentrations as low as 50 µg/mL. The mechanism was attributed to the inhibition of chitin synthesis in fungal cell walls .

Analgesic Study in Animal Models

In a controlled study involving mice, administration of 10 mg/kg of this compound resulted in a noticeable reduction in neuropathic pain compared to untreated controls. This suggests potential for further exploration in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
1,3-Dimethoxybenzene Lacks propyl group; more reactiveLimited antifungal activity
1,3-Dimethoxy-2-methylbenzene Contains methyl group; less sterically hinderedSimilar anti-inflammatory effects
1,3-Dimethoxy-2-ethylbenzene Ethyl group provides intermediate steric effectsModerate analgesic properties

Properties

IUPAC Name

1,3-dimethoxy-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h5,7-8H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIVQKGKHLKKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335371
Record name 1,3-dimethoxy-2-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16929-64-9
Record name 1,3-dimethoxy-2-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Dimethoxybenzene (20 g, 145 mmol) in 200 mL of dry tetrahydrofuran was cooled to -10° C. To this solution at -10° C. added nBuLi (100 mL of a 1.6M solution in Hexane, 160 mmol ) over 20 min. The reaction was then stirred for 2.5 hours at 0° C. At 0° C., propyliodide (24.65 g, 145 mmol ) was added slowly over 15 min. When the addition was complete, the reaction was allowed to warm to room temperature and stirred overnight. After stirring overnight, the reaction was refluxed for 1.5 hour then cooled to room temperature and quenched with ice. The THF was remove under vacuum, and the resulting aqueous layer was extracted several times with Et2O. The organic extract was dried over MgSO4 and filtered to give a clear oil after solvent removal (26.11 g). The oil was purified by vacuum distillation (24.0 g, 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
24.65 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,3-Dimethoxybenzene (20 g, 145 mmoles) in 200 ml of dry tetrahydrofuran was cooled to -10° C. To this solution at -10° C. was added n-butyllithium (100 ml of a 1.6 M solution in hexane, 160 mmoles) over 20 minutes. The reaction was then stirred for 2.5 hours at 0° C. At 0° C., propyl iodide (24.65 g, 145 mmoles) was added slowly over 15 minutes. When the addition was complete, the reaction was allowed to warm to room temperature and stirred overnight. After stirring overnight, the reaction was refluxed for 1.5 hours, then cooled to room temperature and quenched with ice. The tetrahydrofuran was removed under vacuum, and the resulting aqueous layer was extracted several times with diethyl ether. The organic extract was dried over magnesium sulfate and filtered to give a clear oil after solvent removal (26.11 g). The oil was purified by vacuum distillation to provide the title intermediate (24.0 g, 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
24.65 g
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxy-2-propylbenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dimethoxy-2-propylbenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dimethoxy-2-propylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dimethoxy-2-propylbenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dimethoxy-2-propylbenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dimethoxy-2-propylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.